1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid

Medicinal Chemistry Synthetic Methodology Building Block Synthesis

This 1,1-disubstituted pyrazolylcyclopropane carboxylic acid is a privileged scaffold for medicinal chemistry, serving as a bioisosteric replacement for arylpyrazoles and pyrazolecarboxamides in lead-oriented synthesis. The 3-bromo substituent enables rapid SAR diversification via Suzuki or Buchwald-Hartwig cross-coupling, which is impossible with the des-bromo analog. The rigid cyclopropane ring introduces conformational constraint, enhancing metabolic stability and target-binding conformations compared to planar pyrazolecarboxamides. With lead-like properties (MW <250, Fsp3 ≥0.50, cLogP ~0–1), this building block is ideal for fragment-based libraries targeting CNS or protein-protein interactions. Manufactured via scalable LDA-mediated bis-alkylation, multigram quantities (up to 10 g) are reliably available, supporting programs from hit validation through lead optimization.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 2229118-99-2
Cat. No. B6606363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid
CAS2229118-99-2
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)Br)C2(CC2)C(=O)O
InChIInChI=1S/C8H9BrN2O2/c1-11-5(4-6(9)10-11)8(2-3-8)7(12)13/h4H,2-3H2,1H3,(H,12,13)
InChIKeyKUQUZHAFMXJKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid (CAS 2229118-99-2) – A Guide for Scientific Procurement


1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a specialized heterocyclic building block belonging to the class of 1,1-disubstituted pyrazolylcyclopropanes [1]. This compound features a unique combination of a brominated pyrazole ring and a cyclopropane carboxylic acid moiety. It serves as a versatile intermediate for lead-oriented synthesis in medicinal chemistry, where the 1,1-disubstituted cyclopropane motif acts as a bioisosteric replacement for arylpyrazole and pyrazolecarboxamide groups [1]. The presence of the bromine atom provides a synthetic handle for further functionalization via cross-coupling reactions, while the cyclopropane ring introduces conformational rigidity and favorable physicochemical properties for drug discovery programs.

Why Generic Substitution Fails for 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid


Direct substitution of this compound with closer analogs, such as the non-brominated pyrazolylcyclopropane carboxylic acid or the simple pyrazole-5-carboxylic acid, is not chemically equivalent. The bromine substituent at the 3-position of the pyrazole ring is critical for enabling further structural elaboration via Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is impossible with the des-bromo analogue [1]. Furthermore, the 1,1-disubstituted cyclopropane scaffold imposes a defined geometry and restricted bond rotation distinct from the planar pyrazolecarboxamide it is designed to replace, leading to different target binding conformations [1]. Replacing the cyclopropane acid with a simple pyrazole-5-carboxylic acid would eliminate the lead-like physicochemical properties (e.g., higher fraction of sp3-hybridized carbons, lower aromaticity) that make this scaffold valuable for early-stage drug discovery.

Quantitative Differentiation Evidence for 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid


Synthetic Accessibility via LDA-Mediated Bis-Alkylation

The 1,1-disubstituted pyrazolylcyclopropane scaffold, which includes the target compound, is accessed via a robust, operationally simple LDA-mediated bis-alkylation of pyrazolylacetonitriles with 1,2-dibromoethane. This method has been demonstrated on multigram scale (up to 10 g) and provides the key nitrile intermediate 9c in 82% yield, which is then hydrolyzed to the carboxylic acid 12c in 94-99% yield [1]. The presence of the bromo substituent on the pyrazole ring does not interfere with the alkylation chemistry, making this a reliable route for the target compound. Traditional methods (NaOH, KOH, NaH, t-BuOK, KHMDS) failed to give satisfactory results for this class of substrates, highlighting the unique suitability of the LDA protocol for heteroaryl acetonitriles with basic nitrogen atoms.

Medicinal Chemistry Synthetic Methodology Building Block Synthesis

Lead-Like Physicochemical Property Profile vs. Pyrazolecarboxamide

The 1,1-disubstituted pyrazolylcyclopropane building blocks, including the target compound, display lead-like physicochemical properties that differentiate them from planar pyrazolecarboxamide analogues. Key computed parameters for the class include low molecular weight (MW = 137–166 Da), hydrophilic cLogP values (–0.16 to 1.06), and a high fraction of sp3-hybridized carbon atoms (Fsp3 = 0.50–0.63) [1]. These values are consistent with recommended lead-like criteria (MW < 250, cLogP < 3, Fsp3 ≥ 0.40), making the scaffold suitable for fragment-based and lead-oriented libraries. In contrast, the analogous pyrazole-5-carboxylic acid lacks the cyclopropane ring, resulting in a fully aromatic scaffold with lower Fsp3 (typically < 0.30) and higher aromatic character, which can translate to poorer solubility and higher non-specific binding.

Medicinal Chemistry Lead-Like Properties Bioisosteres

Conformational Restriction and Bioisosteric Potential

The 1,1-disubstituted cyclopropane motif in the target compound provides a defined, rigid geometry that serves as a bioisostere for ortho-disubstituted phenylene rings, amide carbonyl groups, and olefins [1]. This conformational restriction is quantified by the cyclopropane ring's fixed bond angle (60°) and restricted rotation, which directs the carboxylic acid and pyrazole vectors at a defined dihedral angle. In contrast, the analogous 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid has a freely rotatable bond between the pyrazole and carboxylic acid, leading to a flexible conformational ensemble that may reduce target binding affinity and selectivity. The conformational restriction of the target compound aligns with the design of several drug candidates (e.g., MK-2894, a prostaglandin EP4 antagonist) that utilize the 1,1-disubstituted cyclopropane to pre-organize pharmacophoric elements.

Drug Design Conformational Analysis Bioisosterism

Validated Application Scenarios for 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid


Lead-Like Fragment Library Design for Drug Discovery

The compound's favorable lead-like properties (MW < 250, Fsp3 ≥ 0.50, cLogP ~0–1) make it an ideal core for fragment-based drug discovery libraries targeting challenging protein-protein interactions or central nervous system targets where high sp3 character is essential for clinical success [1]. Its bromine atom provides a rapid diversification point for structure-activity relationship studies via Pd-catalyzed cross-coupling.

Synthesis of Bioisosteric Inhibitor Scaffolds

The 1,1-disubstituted cyclopropane motif has been validated as a bioisostere for amide carbonyl groups in Factor Xa inhibitors and for ortho-phenylene rings in various clinical candidates [1]. The target compound can be used as a carboxylic acid building block to introduce this privileged scaffold into peptide-like protease inhibitors, where replacing a flexible amide bond with a rigid cyclopropane can enhance metabolic stability and binding affinity.

Multigram-Scale Synthesis of Advanced Intermediates

Based on the scalable LDA-mediated bis-alkylation methodology, the target compound can be reliably prepared on a multigram scale (up to 10 g) with high yields at each step (nitrile alkylation: 57–82%, nitrile hydrolysis: 94–99%) [1]. This scalability supports medicinal chemistry programs transitioning from hit validation to lead optimization phases, where intermediate quantities exceeding 10 g are required for extensive SAR studies.

Quote Request

Request a Quote for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.